N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide
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Overview
Description
N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 2,6-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with a nucleophile.
Attachment of the Pyridinyl Group: The 4-(trifluoromethyl)pyridin-2-yl group is typically attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts and appropriate ligands.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique properties make it a candidate for the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide analogs: Compounds with similar structures but different substituents on the phenyl or pyridinyl rings.
Other fluorinated pyrrolidine carboxamides: Compounds with similar core structures but varying degrees of fluorination or different functional groups.
Uniqueness
This compound is unique due to its specific combination of fluorinated phenyl and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5N3O2/c18-12-2-1-3-13(19)15(12)24-16(26)25-7-5-11(9-25)27-14-8-10(4-6-23-14)17(20,21)22/h1-4,6,8,11H,5,7,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWUBBBRDUPTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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